molecular formula C66H76Cl3N9O24 B1663526 Vancomycin hydrochloride CAS No. 1404-93-9

Vancomycin hydrochloride

Cat. No.: B1663526
CAS No.: 1404-93-9
M. Wt: 1485.7 g/mol
InChI Key: LCTORFDMHNKUSG-VSPPCZCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Vancomycin hydrochloride primarily targets the D-Ala-D-Ala terminus of peptidoglycan (PG) , a major structural component of the bacterial cell wall . This compound has a high affinity for the alanine moiety of the precursor peptide present on the sensitive bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units . This binding prevents the incorporation of these units into the peptidoglycan matrix, thereby inhibiting the synthesis of the polymer peptidoglycan that constitutes the bacterial cell wall . This results in cell wall defects and ultimately leads to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in bacteria . By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units, this compound prevents these units from being incorporated into the peptidoglycan matrix . This inhibits the synthesis of the polymer peptidoglycan, a crucial component of the bacterial cell wall .

Pharmacokinetics

This compound is poorly absorbed after oral administration . It is primarily eliminated via the renal route, with more than 80%-90% recovered unchanged in urine within 24 hours after administration of a single dose . The pharmacokinetic profile of vancomycin is complex and can be characterized by either a 2- or 3-compartment pharmacokinetic profile . In patients with normal creatinine clearance, vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6-12 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell wall defects and bacterial death . This makes it an effective treatment for severe but susceptible bacterial infections such as MRSA (methicillin-resistant Staphylococcus aureus) infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the aggregation of drug molecules may involve noncovalent forces, including ionic and hydrophobic interactions . Additionally, the drug is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects .

Biochemical Analysis

Biochemical Properties

Vancomycin hydrochloride works by blocking bacterial cell wall biosynthesis at the level of peptidoglycan biosynthesis . It inhibits the incorporation of terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides . It is effective against Gram-positive bacteria . This compound also alters bacterial-cell-membrane permeability and RNA synthesis .

Cellular Effects

This compound primarily inhibits the formation of the bacterial cell wall . It also affects the permeability of the bacterial cell membrane and RNA synthesis . This leads to cell wall defects and bacterial death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding with high affinity to the poly-terminus alanyl-alanine of the precursor peptide located on the sensitive bacterial cell wall . This blocks the biosynthesis of the peptide glycan polymer constituting the bacterial cell wall, resulting in cell wall defects and bacterial death .

Temporal Effects in Laboratory Settings

This compound solutions at concentrations used in clinical services have been found to be stable . The stability of this compound can be affected by factors such as the degree of inflammation present .

Dosage Effects in Animal Models

In animal studies, this compound is administered intravenously at a dose rate of 20 mg/kg over a 1-h period at 12 h intervals . The dosage for horses is 4.3–7.5 mg/kg in 8 h intervals, and for dogs, it is 15 mg/kg in 6 h intervals .

Metabolic Pathways

This compound is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .

Transport and Distribution

This compound penetrates into most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . In patients with normal creatinine clearance, this compound has an α-distribution phase of ∼30 min to 1 h and a β-elimination half-life of 6–12 h .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .

Properties

CAS No.

1404-93-9

Molecular Formula

C66H76Cl3N9O24

Molecular Weight

1485.7 g/mol

IUPAC Name

48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1

InChI Key

LCTORFDMHNKUSG-VSPPCZCGSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Isomeric SMILES

CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Key on ui other cas no.

1404-93-9

Pictograms

Irritant

Related CAS

1404-90-6 (Parent)

Synonyms

AB-Vancomycin
Diatracin
Hydrochloride, Vancomycin
Sulfate, Vancomycin
Vanco Azupharma
VANCO-cell
Vanco-saar
Vancocin
Vancocin HCl
Vancocine
Vancomicina Abbott
Vancomicina Chiesi
Vancomicina Combino Phar
Vancomicina Norman
Vancomycin
Vancomycin Hexal
Vancomycin Hydrochloride
Vancomycin Lilly
Vancomycin Phosphate (1:2)
Vancomycin Phosphate (1:2), Decahydrate
Vancomycin Sulfate
Vancomycin-ratiopharm
Vancomycine Dakota

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vancomycin hydrochloride
Reactant of Route 2
Vancomycin hydrochloride
Reactant of Route 3
Vancomycin hydrochloride
Reactant of Route 4
Vancomycin hydrochloride
Reactant of Route 5
Vancomycin hydrochloride
Reactant of Route 6
Vancomycin hydrochloride
Customer
Q & A

Q1: How does vancomycin hydrochloride exert its antibacterial effect?

A1: this compound targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]

Q2: Why is this compound particularly effective against Gram-positive bacteria?

A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to this compound. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of this compound. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]

Q5: How stable is this compound in various solutions for intravenous administration?

A5: Studies have investigated the stability of this compound in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that this compound remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]

Q6: Can this compound be mixed with other drugs in infusion solutions?

A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while this compound is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []

Q7: How does ethylene oxide gas sterilization affect this compound injection vials?

A7: Ethylene oxide gas (EOG) sterilization, commonly used for this compound vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []

Q8: What are the challenges in formulating this compound for oral administration?

A8: this compound exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []

Q9: How can the stability and bioavailability of this compound be improved?

A9: Researchers are exploring various strategies:

  • Liposomal encapsulation: Encapsulating this compound in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
  • Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of this compound, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []

Q10: What are the advantages of targeted delivery systems for this compound?

A10: Targeted delivery systems offer several benefits:

  • Enhanced efficacy: Delivering this compound directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
  • Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]

Q11: What delivery approaches are being explored for this compound?

A11: Various drug delivery systems are under investigation:

  • Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of this compound, particularly in treating bone infections like osteomyelitis. []
  • Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of this compound while maintaining stability. []

Q12: What in vitro models are used to study this compound activity?

A12: Researchers commonly use:

  • Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
  • Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of this compound formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []

Q13: What in vivo models are used to evaluate this compound efficacy?

A13: Animal models play a crucial role in understanding this compound activity in a living system:

  • Rat model of vascular graft infection: This model is employed to study the efficacy of this compound in preventing and treating infections associated with implanted medical devices. []
  • Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of this compound in combination with other antimicrobial agents, like Callicarpa nudiflora. []

Q14: Is resistance to this compound a concern?

A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.

Q15: How is this compound quantified in various matrices?

A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of this compound concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]

Q16: What are the advantages of flow injection analysis techniques?

A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing this compound in pharmaceutical preparations. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.